

Technical Guide: Properties and Applications of 2-Amino-5-chloropyridine

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Compound of Interest

Compound Name: 5-Amino-3-chloropicolinonitrile

Cat. No.: B1291315

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Disclaimer: Information on the specific compound **5-Amino-3-chloropicolinonitrile** is not readily available in public literature. This guide provides a detailed overview of the structurally similar and well-documented compound, 2-Amino-5-chloropyridine (CAS: 1072-98-6), as a representative proxy for researchers, scientists, and drug development professionals.

Core Properties of 2-Amino-5-chloropyridine

2-Amino-5-chloropyridine is a chlorinated derivative of pyridine that serves as a crucial intermediate in the synthesis of various pharmaceutical and agrochemical products.^[1] It appears as an off-white to light tan or beige crystalline solid.^{[1][2][3]} While moderately soluble in water, it shows greater solubility in organic solvents like ethanol and methanol.^[1]

Physicochemical Data

The fundamental physicochemical properties of 2-Amino-5-chloropyridine are summarized below.

Property	Value	Reference
Molecular Formula	C ₅ H ₅ ClN ₂	[1][3]
Molecular Weight	128.56 g/mol	[2]
Melting Point	134-138 °C	[3][4]
Boiling Point	127-128 °C at 11 mmHg	[5]
Appearance	Off-white to light tan crystalline powder	[1][3]
CAS Number	1072-98-6	[1][2]

Spectral and Analytical Data

Key identifiers for the characterization of 2-Amino-5-chloropyridine.

Identifier	Value	Reference
InChI	1S/C ₅ H ₅ ClN ₂ /c6-4-1-2-5(7)8-3-4/h1-3H,(H2,7,8)	
SMILES	<chem>Nc1ccc(Cl)cn1</chem>	

Synthesis Protocols

Several methods for the synthesis of 2-Amino-5-chloropyridine have been reported. The selection of a specific route may depend on factors such as starting material availability, desired scale, and safety considerations.

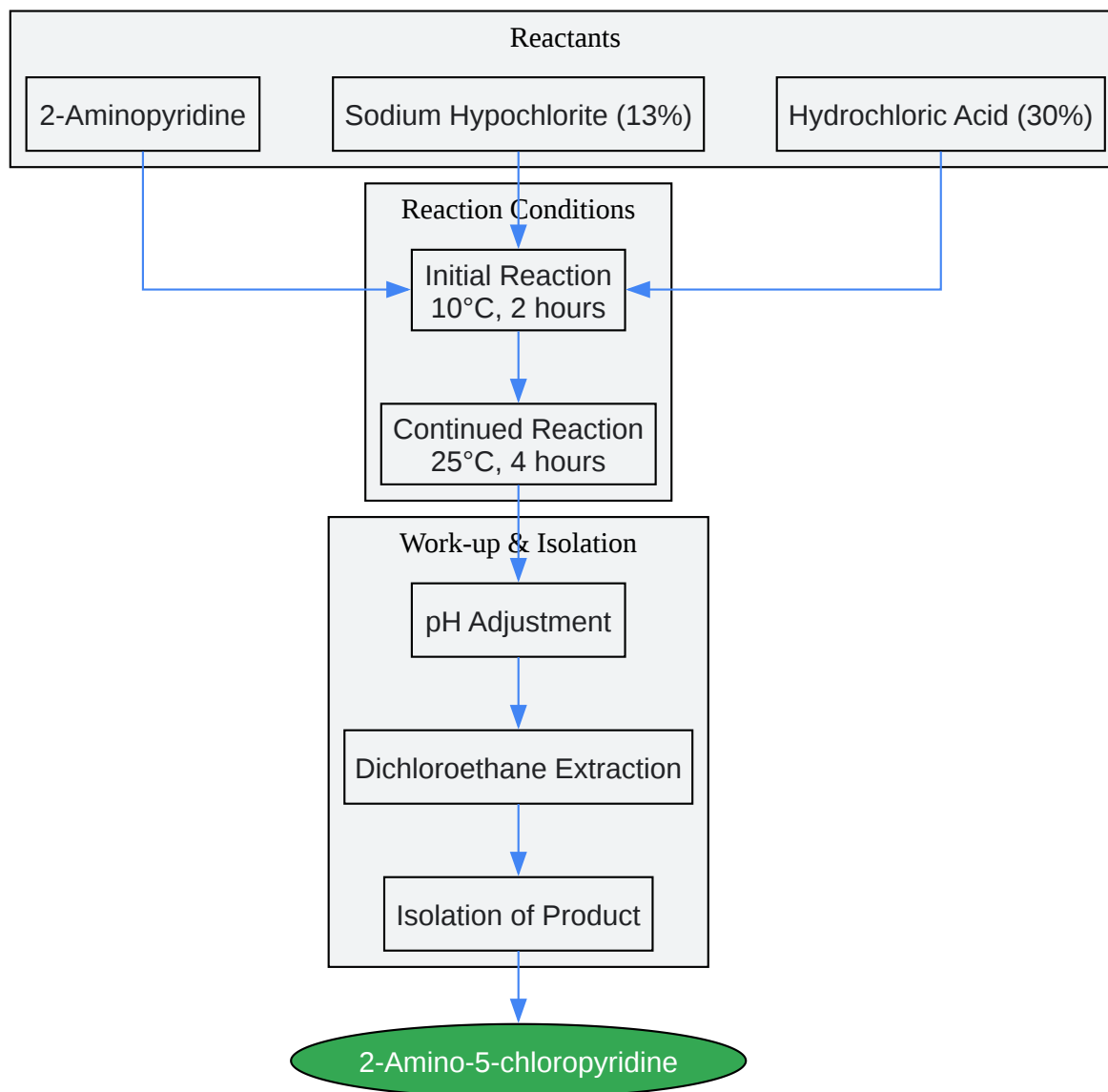
Oxidative Chlorination of 2-Aminopyridine

This method utilizes 2-aminopyridine as the starting material and employs a combination of hydrochloric acid and sodium hypochlorite to achieve oxidative chlorination.[6]

Experimental Protocol:

- In a 250 mL three-necked flask, place 0.053 mol (5.00 g) of 2-aminopyridine.[6]

- Cool the flask in a water bath to 10°C.[6]
- With continuous stirring, add 0.11 mol of a 13% sodium hypochlorite (NaClO) solution.[6]
- Slowly add 0.3 mol of 30% hydrochloric acid (HCl) dropwise.[6]
- Maintain the reaction temperature at 10°C for 2 hours.[6]
- Raise the temperature to 25°C and continue the reaction for an additional 4 hours.[6]
- Terminate the reaction by cooling with an ice-water bath to 10°C.[6]
- Adjust the pH of the reaction mixture and extract the product with dichloroethane.[6]
- Isolate the 2-amino-5-chloropyridine from the organic extract. This method can achieve a product yield of up to 72%. [6]



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Figure 1: Synthesis workflow for 2-Amino-5-chloropyridine via oxidative chlorination.

Electrochemical Hydrogenation of 5-Chloro-2-nitropyridine

This method involves the electrochemical reduction of 5-chloro-2-nitropyridine.^[1]

Experimental Protocol:

- Dissolve 5.0 g of 5-chloro-2-nitropyridine in 50 mL of ethanol containing 15 mL of 10% sulfuric acid.^[1]
- Place the solution in an undivided electrochemical cell equipped with a nickel cathode and a copper anode.^[1]
- Conduct the electrolysis at a constant current density of 100 A/m².^[1]
- After the reaction is complete, dilute the electrolyte solution with water.^[1]
- Extract the product into ether, wash with water, and dry over anhydrous magnesium sulfate.^[1]
- Evaporation of the solvent yields 2-amino-5-chloropyridine with an isolated yield of up to 84%.^[1]

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is a common technique for the analysis of 2-Amino-5-chloropyridine, particularly for its detection as a potential genotoxic impurity in active pharmaceutical ingredients (APIs).^[7]

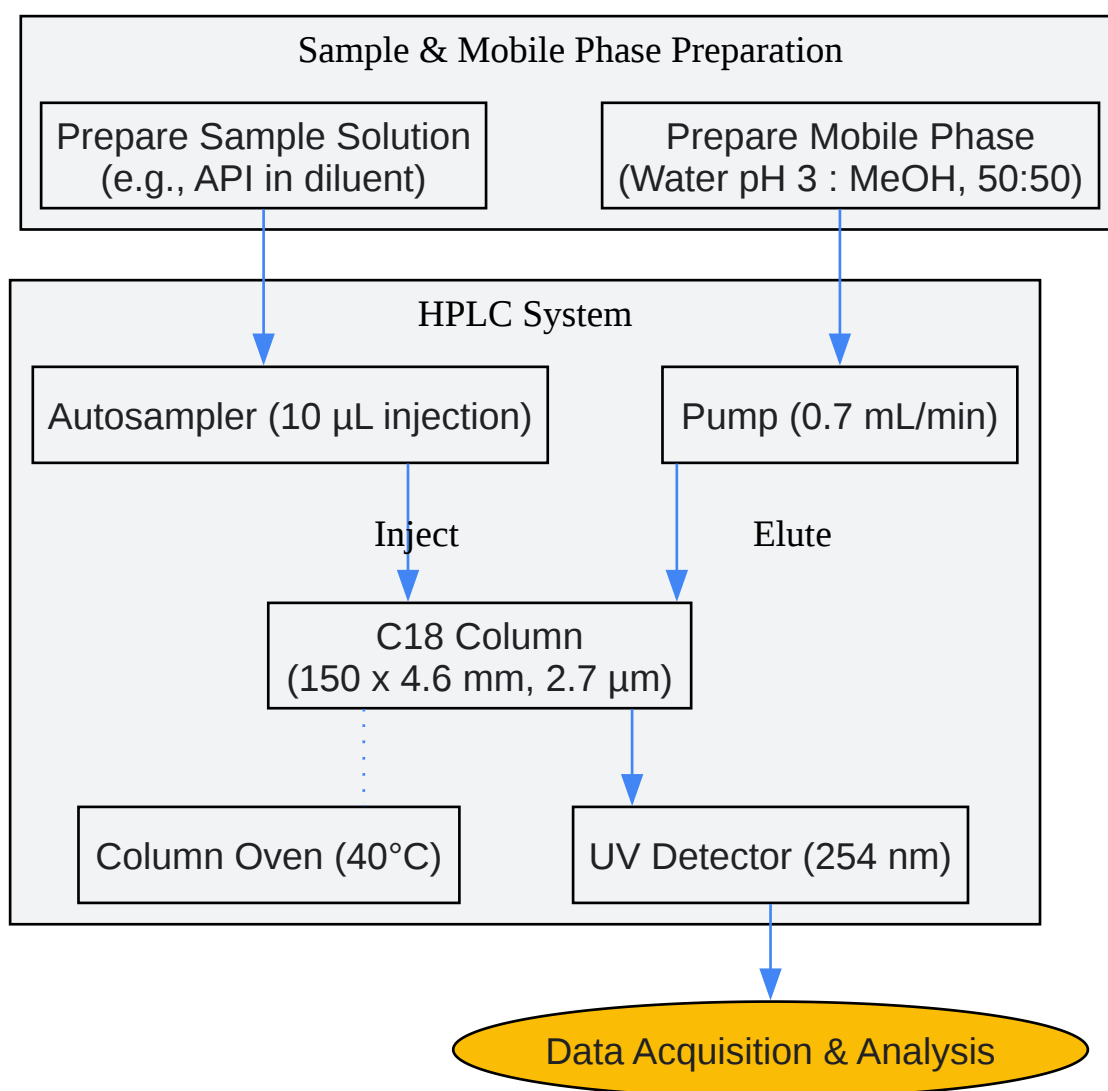
HPLC-UV Method for Impurity Detection

A validated HPLC-UV method has been developed for the sensitive detection of 2-amino-5-chloropyridine in the API tenoxicam.^[7]

Experimental Protocol:

- Mobile Phase Preparation: Prepare a mobile phase consisting of a 50:50 (v/v) mixture of water (pH adjusted to 3 with orthophosphoric acid) and methanol.^[7]
- Chromatographic Conditions:

- Column: C18 column (150 × 4.6 mm i.d., 2.7 µm particle size).[7]
 - Flow Rate: 0.7 mL/min.[7]
 - Column Temperature: 40°C.[7]
 - Injection Volume: 10 µL.[7]
 - Detection: UV at 254 nm.[7]
- Analysis: Inject the sample into the HPLC system and monitor for the peak corresponding to 2-amino-5-chloropyridine. The method has a reported limit of detection (LOD) of 0.015 µg/mL and a limit of quantification (LOQ) of 0.048 µg/mL.[7]



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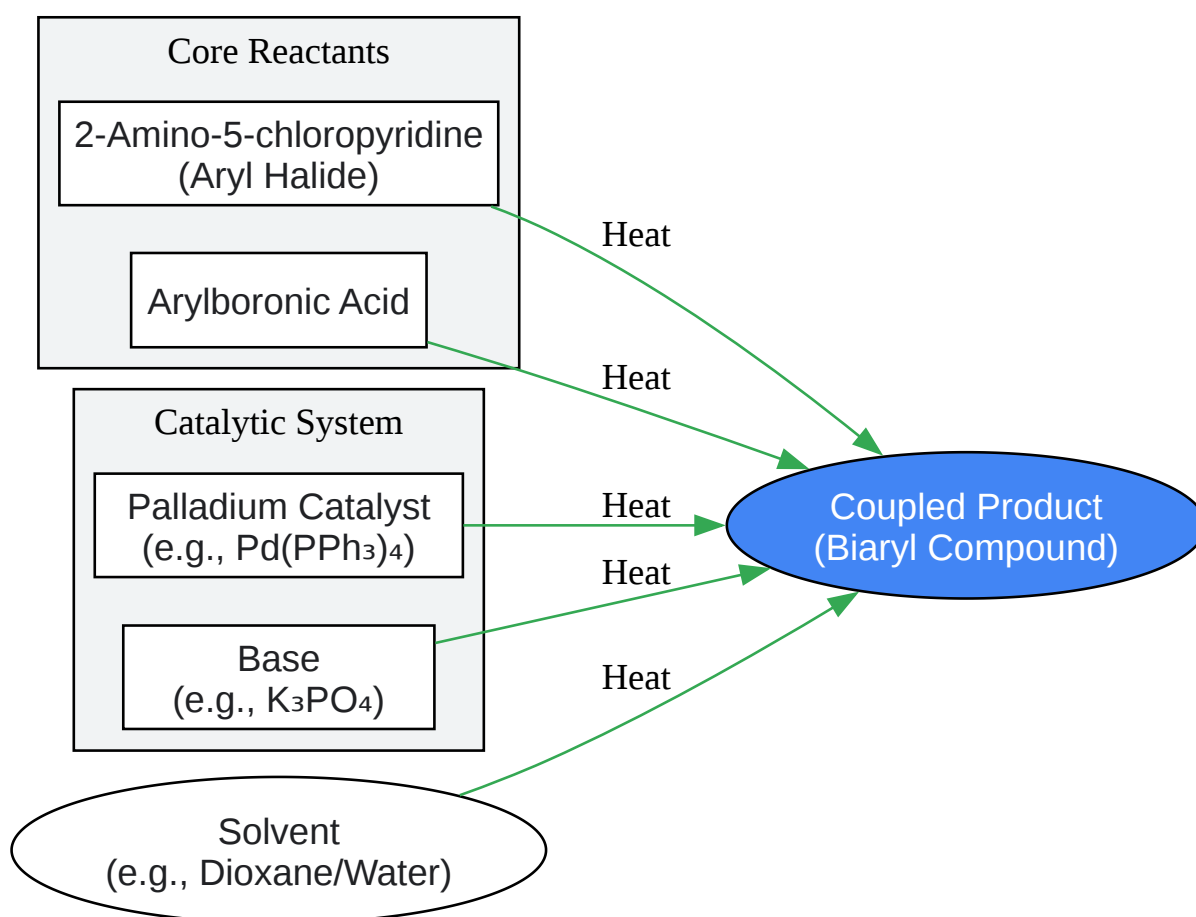
Figure 2: Experimental workflow for the HPLC-UV analysis of 2-Amino-5-chloropyridine.

Applications in Organic Synthesis

2-Amino-5-chloropyridine is a versatile building block in organic synthesis, primarily used as an intermediate for pharmaceuticals and agrochemicals.[3] It is a key precursor for drugs such as the hypnotic agents Zopiclone and Zolpidem, the anti-anxiety drug Alpidem, and the agrochemical Clodinafop.[3]

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. While specific protocols for 2-amino-5-chloropyridine are not detailed in the provided results, a general methodology for similar aminopyridines can be adapted. This reaction typically involves a palladium catalyst to couple the chloropyridine with a boronic acid.[8][9]

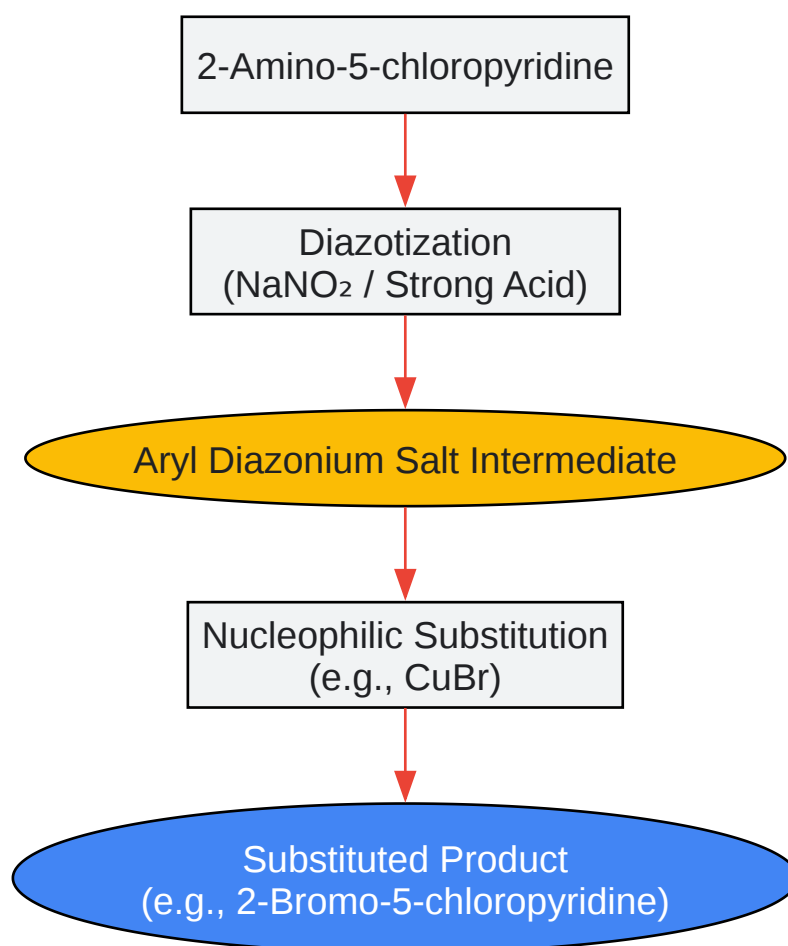


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Figure 3: Logical relationship in a Suzuki-Miyaura coupling reaction involving an aminopyridine.

Sandmeyer-Type Reactions

The amino group on the pyridine ring can be converted to a diazonium salt, which is an excellent leaving group (N_2). This allows for its substitution with various nucleophiles, such as halides, in a Sandmeyer reaction.^{[10][11]} This provides a pathway to synthesize a range of substituted pyridines. The reaction is typically catalyzed by copper(I) salts.^[10]



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Figure 4: General signaling pathway of a Sandmeyer reaction starting from 2-Amino-5-chloropyridine.

Safety and Handling

2-Amino-5-chloropyridine is classified as harmful if swallowed and may cause skin and eye irritation.[\[2\]](#)[\[3\]](#)[\[12\]](#)

Hazard Identification

- GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[\[2\]](#)[\[3\]](#)
- Signal Word: Warning.[\[12\]](#)[\[13\]](#)

Recommended Handling Precautions

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[\[3\]](#)[\[12\]](#)
- Engineering Controls: Use only outdoors or in a well-ventilated area.[\[12\]](#)
- Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[\[3\]](#)[\[12\]](#)
- First Aid (If Swallowed): Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[\[3\]](#)
- Spills: Avoid generating dust. Collect, bind, and pump off spills for proper disposal. Do not let the product enter drains.[\[12\]](#)

Fire-Fighting Measures

- Suitable Extinguishing Media: Use extinguishing measures that are appropriate to local circumstances and the surrounding environment.[\[12\]](#)
- Hazardous Combustion Products: May include carbon oxides, nitrogen oxides (NO_x), and hydrogen chloride gas.[\[12\]](#)

This document is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS) or professional chemical handling

guidance.

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